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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of PX-866-
17OH, the active metabolite of the pan-PI3K inhibitor Sonolisib (PX-866). This document

details its mechanism of action, inhibitory potency, and effects on downstream cellular signaling

pathways. Experimental protocols for key assays and visualizations of relevant pathways are

included to support further research and development.

Executive Summary
PX-866, a semi-synthetic derivative of wortmannin, is an irreversible pan-Class I

phosphoinositide 3-kinase (PI3K) inhibitor. Following administration, PX-866 undergoes

extensive first-pass metabolism to its active metabolite, PX-866-17OH. This metabolite

demonstrates enhanced potency against key PI3K isoforms. PX-866 and its active metabolite

covalently bind to a conserved lysine residue in the ATP-binding pocket of the p110 catalytic

subunit of PI3K, leading to irreversible inhibition of the PI3K/Akt/mTOR signaling pathway. This

inhibition results in anti-proliferative and anti-tumor effects, including the suppression of cell

motility and growth in three-dimensional tumor models.

Mechanism of Action
PX-866-17OH, like its parent compound, is an irreversible inhibitor of Class IA phosphoinositide

3-kinases. The mechanism of action involves the covalent modification of a critical lysine

residue (Lys802 in p110α) within the ATP-binding site of the p110 catalytic subunit of PI3K.
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This covalent binding permanently inactivates the enzyme, thereby blocking the conversion of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream

effectors such as Akt and PDK1, leading to the suppression of the entire PI3K signaling

cascade.
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Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition by PX-866-17OH.
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Quantitative Pharmacodynamic Data
PX-866 undergoes hepatic metabolism, leading to the formation of more potent metabolites,

including PX-866-17OH. While specific IC50 values for PX-866-17OH against all Class I PI3K

isoforms are not extensively detailed in publicly available literature, synthetic standards of the

N-deallylated metabolites of PX-866 have been shown to inhibit PI3K at low nanomolar

concentrations.[1][2][3][4] The available inhibitory data for the parent compound, Sonolisib (PX-

866), are summarized below.

Compound PI3K Isoform IC50 (nM)

Sonolisib (PX-866) p110α 39 ± 21

p110β 88 ± 27

p110δ 124 ± 26

p110γ 183 ± 25

Table 1: In vitro inhibitory

activity of Sonolisib (PX-866)

against Class I PI3K isoforms.

Experimental Protocols
PI3K Enzyme Inhibition Assay
This protocol describes a representative method for determining the in vitro inhibitory activity of

compounds like PX-866-17OH against PI3K isoforms.
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Figure 2: Workflow for a PI3K Enzyme Inhibition Assay.
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Materials:

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85β, p110δ/p85δ, p110γ/p101)

PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM

DTT)

PX-866-17OH dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well assay plates

Procedure:

Inhibitor Preparation: Prepare a series of dilutions of PX-866-17OH in kinase reaction buffer.

The final DMSO concentration should be kept constant across all wells (e.g., <1%).

Enzyme and Substrate Preparation: Prepare a mixture of the PI3K enzyme and PIP2

substrate in the kinase reaction buffer.

Assay Plate Setup: Add the PX-866-17OH dilutions to the wells of the assay plate.

Enzyme Addition: Add the enzyme/substrate mixture to the wells containing the inhibitor.

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.

Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-

based detection reagent according to the manufacturer's protocol.
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Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a four-parameter logistic

curve.

Western Blot for Akt Phosphorylation
This protocol details the assessment of PI3K pathway inhibition in cells by measuring the

phosphorylation of Akt.

Materials:

Cell lines of interest (e.g., cancer cell lines with an active PI3K pathway)

Cell culture medium and supplements

PX-866-17OH

Growth factors (e.g., insulin, EGF) for pathway stimulation

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and

a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:
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Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the

cells overnight to reduce basal Akt phosphorylation.

Inhibitor Treatment: Pre-treat cells with various concentrations of PX-866-17OH for 1-2

hours.

Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for

15-30 minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and

transfer to a membrane.

Immunoblotting: Block the membrane and then incubate with the primary antibodies

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-

Akt signal to the total Akt signal and the loading control.

Cell Motility Assay
This protocol describes a method to assess the effect of PX-866-17OH on cancer cell motility.

Materials:

Cancer cell line (e.g., MDA-MB-231)

Cell culture medium with and without serum

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b593762?utm_src=pdf-body
https://www.benchchem.com/product/b593762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PX-866-17OH

96-well plates coated with fluorescent microspheres on a collagen layer

High-throughput fluorescence microscope

Procedure:

Cell Seeding: Seed cells onto the microsphere-coated plates in medium containing either

serum (positive control) or serum plus different concentrations of PX-866-17OH. Include a

serum-free negative control.

Incubation: Incubate the plate for 16-24 hours to allow for cell migration.

Fixation and Imaging: Fix the cells and acquire images of the cleared paths using a

fluorescence microscope.

Analysis: Quantify the area of the cleared paths for individual cells under each condition. A

reduction in the cleared area indicates inhibition of cell motility.

Spheroid Growth Assay
This protocol outlines a method to evaluate the impact of PX-866-17OH on the growth of 3D

tumor spheroids.

Materials:

Cancer cell line capable of forming spheroids (e.g., U87, T47D)

Cell culture medium

PX-866-17OH

Ultra-low attachment 96-well plates

Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:
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Spheroid Formation: Seed a low density of cells in ultra-low attachment plates and incubate

for several days until spheroids are formed.

Treatment: Treat the spheroids with various concentrations of PX-866-17OH.

Incubation: Incubate for an extended period (e.g., 4-7 days), monitoring spheroid growth and

morphology microscopically.

Viability Assessment: At the end of the treatment period, measure cell viability using a 3D-

compatible cell viability assay.

Analysis: Normalize the viability data to untreated control spheroids to determine the effect of

PX-866-17OH on spheroid growth.

Conclusion
PX-866-17OH is a potent, irreversible pan-PI3K inhibitor that effectively suppresses the

PI3K/Akt/mTOR signaling pathway. Its enhanced potency compared to the parent compound,

Sonolisib (PX-866), makes it a key molecule in the anti-tumor activity observed with this agent.

The experimental protocols and data presented in this guide provide a foundation for further

investigation into the pharmacodynamics of PX-866-17OH and its potential as a therapeutic

agent. Future studies should aim to further delineate the specific inhibitory profile of PX-866-
17OH against all PI3K isoforms and explore its efficacy in various preclinical cancer models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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